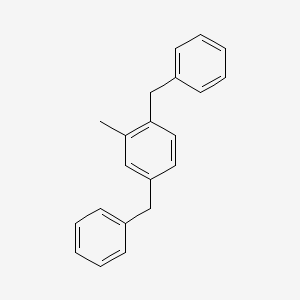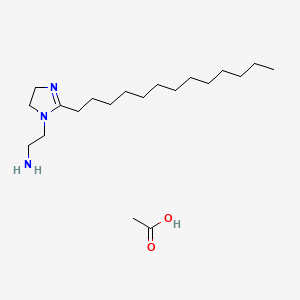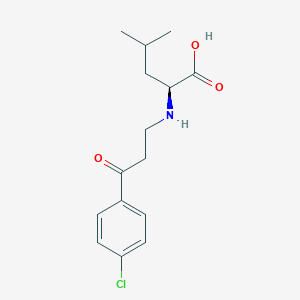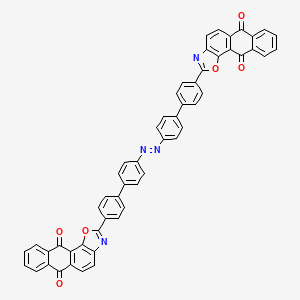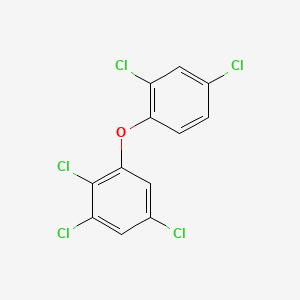
2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is a chemical compound with the molecular formula C9H20O2S2 It is characterized by the presence of two ethanol groups attached to a central 2-methylbutane-1,4-diyl backbone through thioether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol typically involves the reaction of 2-methylbutane-1,4-dithiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylbutane-1,4-dithiol+2 Ethylene oxide→2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Acid chlorides or alkyl halides; reactions may require a base such as pyridine or triethylamine to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Esters, ethers
科学研究应用
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the study of enzyme interactions and protein modifications due to its thioether linkages.
Medicine: Investigated for its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exerts its effects depends on its application. In biological systems, the thioether groups may interact with thiol-containing enzymes or proteins, potentially modifying their activity. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
- 2,2’-Methylenebisoxybis(2-methylbutane)
- 2,2’-((2-Methyl-1,4-butanediyl)bis(thio))bisethanol
Uniqueness
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is unique due to its combination of thioether and hydroxyl functional groups This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications
属性
CAS 编号 |
82010-84-2 |
|---|---|
分子式 |
C9H20O2S2 |
分子量 |
224.4 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxyethylsulfanyl)-3-methylbutyl]sulfanylethanol |
InChI |
InChI=1S/C9H20O2S2/c1-9(8-13-7-4-11)2-5-12-6-3-10/h9-11H,2-8H2,1H3 |
InChI 键 |
HZYDXMRRWHMPAF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCSCCO)CSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


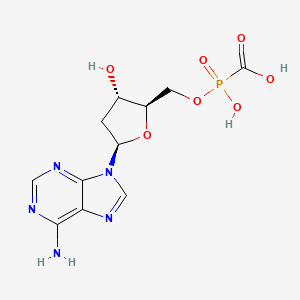
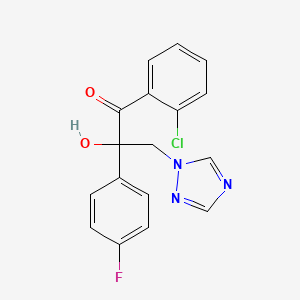

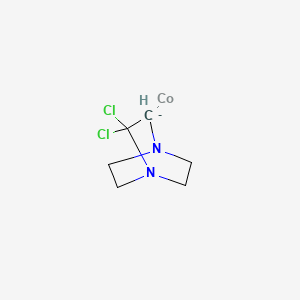


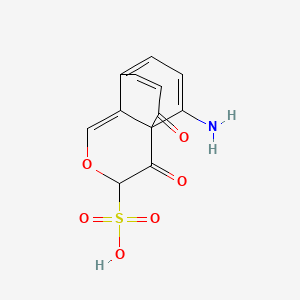
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
